molecular formula C10H18F3NO2 B15253550 2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexanamine

2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexanamine

Cat. No.: B15253550
M. Wt: 241.25 g/mol
InChI Key: BTHKLTHNADHFKV-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine is a chemical compound with a complex structure that includes a cyclohexane ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the amine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)cyclohexan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine: Similar structure but with a different substitution pattern.

Uniqueness

The presence of the trifluoromethyl group in 2-(2-methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18F3NO2

Molecular Weight

241.25 g/mol

IUPAC Name

2-(2-methoxyethoxy)-5-(trifluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H18F3NO2/c1-15-4-5-16-9-3-2-7(6-8(9)14)10(11,12)13/h7-9H,2-6,14H2,1H3

InChI Key

BTHKLTHNADHFKV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCC(CC1N)C(F)(F)F

Origin of Product

United States

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